

Crystal structure and packing of 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid

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Compound of Interest

Compound Name: 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid

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An In-depth Technical Guide to the Predicted Crystal Structure and Packing of **6-(4-Chlorophenoxy)pyridine-2-carboxylic Acid**

Abstract

This technical guide provides a comprehensive analysis of **6-(4-Chlorophenoxy)pyridine-2-carboxylic acid**, a molecule of significant interest to researchers in medicinal chemistry and materials science. While a definitive single-crystal X-ray structure has not been reported in the literature, this document leverages established principles of crystal engineering, extensive data from analogous structures, and spectroscopic theory to predict its solid-state architecture. We will explore a robust synthetic pathway, detail expected characterization data, and provide an in-depth examination of the supramolecular synthons anticipated to govern its crystal packing. This guide is intended to serve as a foundational resource for scientists engaged in the development of novel pharmaceuticals and functional materials based on pyridine carboxylic acid scaffolds.

Introduction: The Significance of the Pyridine Carboxylic Acid Scaffold

Pyridine carboxylic acids are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.^{[1][2]} The inclusion of a carboxylic acid moiety provides a critical hydrogen bonding group and a site for ionic interactions, often key to target binding, while the pyridine ring offers a bioisosteric replacement for a phenyl ring with modulated electronic properties and an additional hydrogen bond acceptor.^[2] The specific molecule of interest, **6-(4-Chlorophenoxy)pyridine-2-carboxylic acid**, combines these features with a chlorophenoxy group, a common substituent in drug candidates that can enhance binding affinity through hydrophobic and halogen bonding interactions and influence metabolic stability. Understanding the solid-state structure of this compound is paramount for controlling its physicochemical properties, such as solubility, dissolution rate, and stability, which are critical determinants of bioavailability and manufacturability in drug development.^[3]

Synthesis and Spectroscopic Characterization

A logical and efficient synthesis of **6-(4-Chlorophenoxy)pyridine-2-carboxylic acid** can be designed based on well-established reactions, primarily the nucleophilic aromatic substitution (S_NAr) on an activated pyridine ring.

Proposed Synthetic Protocol

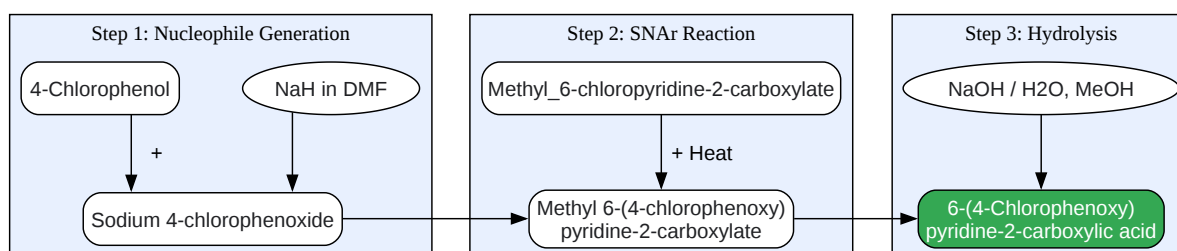
The synthesis initiates from a commercially available 6-halopyridine-2-carboxylic acid derivative, such as the methyl ester of 6-chloropyridine-2-carboxylic acid. The ester form is often preferred to avoid potential side reactions involving the acidic proton of the carboxylic acid. The key step is the nucleophilic substitution of the chlorine atom at the 6-position by 4-chlorophenoxide. The pyridine nitrogen activates the C2 and C6 positions towards nucleophilic attack, making this reaction feasible under relatively mild conditions.^{[4][5]}

Step-by-Step Methodology:

- **Generation of Nucleophile:** In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorophenol (1.1 equivalents) in a suitable aprotic polar solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add

a strong base, such as sodium hydride (NaH, 1.2 equivalents), portion-wise at 0 °C to deprotonate the phenol, generating the sodium 4-chlorophenoxide nucleophile.

- **Nucleophilic Aromatic Substitution:** To the solution of the generated phenoxide, add a solution of methyl 6-chloropyridine-2-carboxylate (1.0 equivalent) in the same solvent.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and then heat to approximately 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up and Isolation:** After cooling, quench the reaction by the slow addition of water. Extract the aqueous phase with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
- **Hydrolysis:** Dissolve the purified methyl 6-(4-chlorophenoxy)pyridine-2-carboxylate in a mixture of methanol and water. Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), and stir the mixture at room temperature or with gentle heating until the ester hydrolysis is complete (monitored by TLC).
- **Final Product Isolation:** Remove the methanol under reduced pressure. Acidify the remaining aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4, which will precipitate the desired carboxylic acid. The solid product can then be collected by filtration, washed with cold water, and dried under vacuum.



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Caption: Proposed synthesis of **6-(4-Chlorophenoxy)pyridine-2-carboxylic acid**.

Predicted Spectroscopic Data

The structural identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods. The expected data are summarized below.

Technique	Expected Observations	Rationale
FT-IR (cm ⁻¹)	~3000-2500 (very broad), ~1710 (strong), ~1600, 1580 (medium), ~1240 (strong), ~830 (strong)	<p>The very broad absorption corresponds to the O-H stretch of the hydrogen-bonded carboxylic acid dimer.[6][7][8]</p> <p>The strong peak at ~1710 cm⁻¹ is the characteristic C=O stretch of the dimerized acid. [9] Peaks around 1600-1580 cm⁻¹ are due to aromatic C=C and C=N stretching. The strong absorption around 1240 cm⁻¹ is typical for the Ar-O-C ether stretch. The peak at ~830 cm⁻¹ suggests 1,4-disubstitution on the phenyl ring.</p>
¹ H NMR (ppm)	~13.0 (s, 1H, br), ~8.0-7.8 (m, 3H), ~7.5 (d, 2H), ~7.2 (d, 2H)	<p>The carboxylic acid proton is highly deshielded and often broad, appearing around 12-13 ppm.[6][8] The pyridine ring protons would appear in the aromatic region, with the protons ortho and para to the nitrogen being the most downfield. The two doublets at ~7.5 and ~7.2 ppm would correspond to the AA'BB' system of the 1,4-disubstituted chlorophenyl ring.</p>
¹³ C NMR (ppm)	~165, ~160, ~150, ~140, ~130, ~129, ~120, ~115	<p>The carboxylic acid carbonyl carbon is expected around 165 ppm.[7][8] The remaining signals correspond to the aromatic carbons of the pyridine and chlorophenyl</p>

rings. The carbon bearing the phenoxy group (C6 of pyridine) would be significantly downfield (~160 ppm).

Mass Spec. (ESI-)

[M-H]⁻ peak at m/z corresponding to C₁₂H₇ClNO₃⁻

Electrospray ionization in negative mode should readily detect the deprotonated molecular ion.

Predicted Crystal Structure and Supramolecular Packing

In the absence of experimental data, we can predict the crystal packing of **6-(4-Chlorophenoxy)pyridine-2-carboxylic acid** by applying the principles of crystal engineering, focusing on the most robust and predictable intermolecular interactions.

The Primary Supramolecular Synthons: Carboxylic Acid–Pyridine Heterosynthon

The most predictable and dominant interaction in the crystal structure of a molecule containing both a carboxylic acid and a pyridine ring is the carboxylic acid–pyridine supramolecular heterosynthon.^{[10][11][12]} This involves a strong O–H⋯N hydrogen bond between the carboxylic acid proton and the lone pair of the pyridine nitrogen. Database studies have shown that this heterosynthon forms with extremely high fidelity (over 98% occurrence when competing functional groups are absent), making it a highly reliable predictor of molecular recognition in the solid state.^{[10][13]} This interaction is significantly more favorable than the formation of carboxylic acid–carboxylic acid homodimers in the presence of a pyridine nitrogen acceptor.^{[14][15]}

Caption: The robust O–H⋯N carboxylic acid–pyridine heterosynthon.

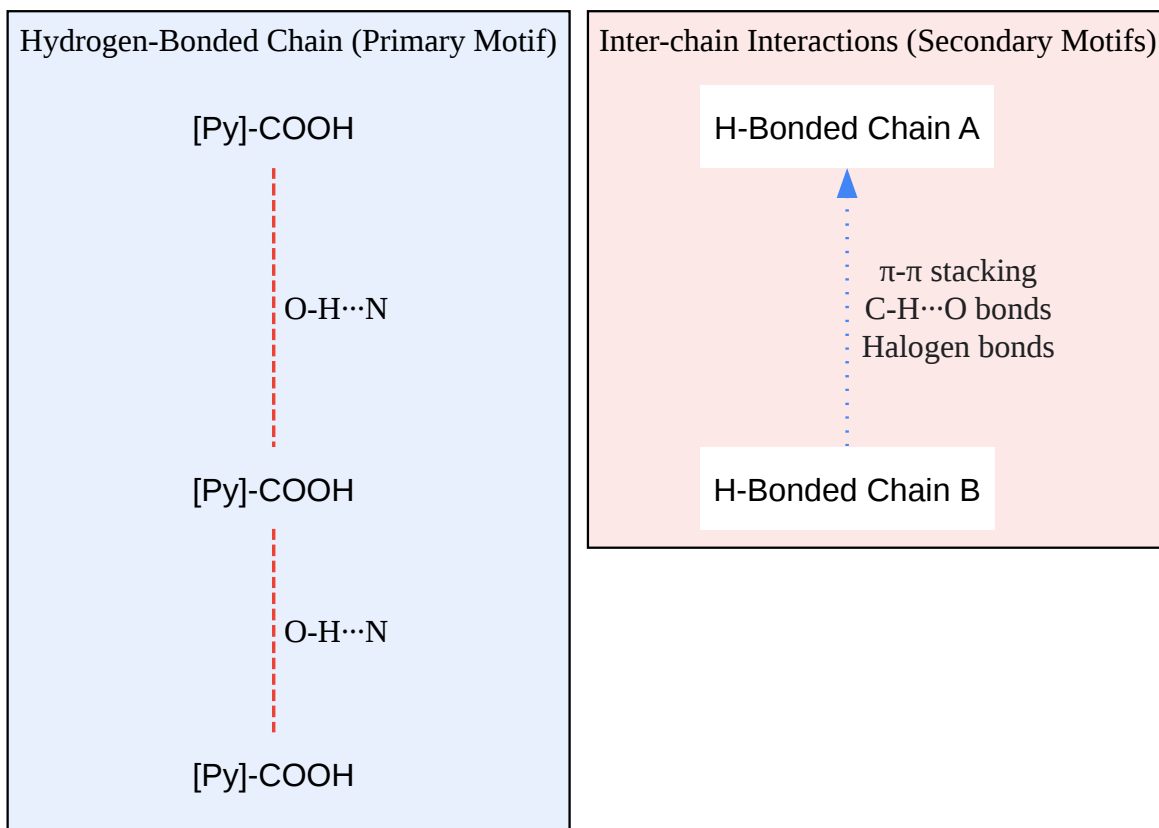
In **6-(4-Chlorophenoxy)pyridine-2-carboxylic acid**, this primary interaction is expected to occur intermolecularly, linking the carboxylic acid group of one molecule to the pyridine nitrogen of an adjacent molecule.

Higher-Order Packing and Secondary Interactions

The robust O-H...N heterosynthon will likely direct the primary assembly of molecules into chains or discrete dimers. The overall three-dimensional crystal packing will then be stabilized by a combination of weaker, secondary interactions.

- π - π Stacking: The planar aromatic systems of the pyridine and chlorophenyl rings are poised for π - π stacking interactions. These interactions could occur between parallel-displaced chains or layers of hydrogen-bonded molecules, contributing significantly to the overall lattice energy.
- C-H...O Hydrogen Bonds: The carbonyl oxygen of the carboxylic acid group is a good hydrogen bond acceptor. It is likely to participate in weak C-H...O hydrogen bonds with aromatic C-H donors from neighboring molecules.
- Halogen Bonding: The chlorine atom on the phenoxy ring could act as a halogen bond donor, interacting with an electron-rich atom like the carbonyl oxygen (C-Cl...O=C) or the pyridine nitrogen of another molecule. While weaker than the primary hydrogen bond, these directional interactions can play a crucial role in determining the final packing arrangement. [\[16\]](#)
- Dipole-Dipole Interactions: The molecule possesses a significant dipole moment, and the packing will arrange to optimize these electrostatic interactions.

Based on these considerations, a likely packing motif would involve chains of molecules linked head-to-tail by the primary O-H...N hydrogen bonds. These chains would then pack in a parallel or herringbone fashion, stabilized by offset π - π stacking and a network of weaker C-H...O and halogen bonds.



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Caption: Predicted hierarchical assembly in the crystal structure.

Summary of Predicted Intermolecular Interactions

Interaction Type	Donor	Acceptor	Typical Distance (Å)	Significance
O-H...N Hydrogen Bond	Carboxylic Acid (-OH)	Pyridine (N)	O...N: 2.6 - 2.8	Primary: Directs the main supramolecular assembly.[10] [15]
π - π Stacking	Pyridine/Phenyl Ring	Pyridine/Phenyl Ring	Centroid-Centroid: 3.4 - 3.8	Secondary: Stabilizes packing of H-bonded chains/layers.[1]
C-H...O Hydrogen Bond	Aromatic C-H	Carbonyl Oxygen (C=O)	C...O: 3.0 - 3.6	Secondary: Provides additional lattice stabilization.[17]
Halogen Bonding	Aryl-Cl	Carbonyl Oxygen (C=O)	Cl...O: 2.9 - 3.5	Tertiary: Directional interaction that can influence polymorphism. [16]

Implications for Drug Development and Materials Science

The predicted solid-state structure, dominated by strong and directional hydrogen bonds, suggests that **6-(4-Chlorophenoxy)pyridine-2-carboxylic acid** is likely to be a stable, crystalline solid with a relatively high melting point. The potential for different arrangements of the secondary interactions (polymorphism) is a critical consideration for pharmaceutical development. Different polymorphs can exhibit distinct solubilities and stabilities, impacting drug performance. A thorough polymorphic screen would be an essential step in the development of this compound.

The robust nature of the carboxylic acid-pyridine synthon also makes this molecule an excellent candidate for co-crystal engineering.[12][14] By introducing co-formers that can interact with the less utilized sites of the molecule (e.g., the carbonyl oxygen or the chlorophenyl ring), it is possible to systematically modify its physical properties to optimize performance for a specific application.

Conclusion

While awaiting experimental confirmation, this in-depth analysis provides a robust, evidence-based prediction of the synthesis, characterization, and solid-state structure of **6-(4-Chlorophenoxy)pyridine-2-carboxylic acid**. The molecular architecture is anticipated to be dominated by the highly reliable O-H...N supramolecular heterosynthon, leading to the formation of hydrogen-bonded chains. These primary assemblies are likely further stabilized by a network of π - π stacking, C-H...O, and potential halogen bonding interactions. This predictive framework offers valuable guidance for the synthesis, control, and application of this and related compounds in the fields of drug design and materials science, underscoring the power of crystal engineering principles in modern chemical research.

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